2-Cyano-1,3-dihydroindene-2-carboxylic acid
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Overview
Description
2-Cyano-1,3-dihydroindene-2-carboxylic acid is an organic compound with the molecular formula C₁₁H₉NO₂ It features a cyano group (-CN) and a carboxylic acid group (-COOH) attached to an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1,3-dihydroindene-2-carboxylic acid typically involves the following steps:
Formation of the Indene Backbone: The indene backbone can be synthesized through a Friedel-Crafts alkylation reaction, where benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction. For instance, a halogenated indene derivative can react with sodium cyanide (NaCN) under reflux conditions.
Carboxylation: The final step involves the carboxylation of the cyano-indene intermediate. This can be achieved through hydrolysis of the nitrile group to form the carboxylic acid using acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the cyano group can yield primary amines, which can further participate in a variety of chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium cyanide (NaCN) for nucleophilic substitution and various acids or bases for hydrolysis reactions.
Major Products
Oxidation: Oxidized indene derivatives.
Reduction: Primary amines.
Substitution: Various substituted indene derivatives depending on the reagents used.
Scientific Research Applications
2-Cyano-1,3-dihydroindene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-1,3-dihydroindene-2-carboxylic acid depends on its specific application. In chemical reactions, it acts as a versatile intermediate, participating in various transformations due to its reactive cyano and carboxylic acid groups. In biological systems, its mechanism would depend on the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-1,3-dihydroindene-1-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
1-Cyano-1,3-dihydroindene-2-carboxylic acid: Another positional isomer.
Indene-2-carboxylic acid: Lacks the cyano group, making it less reactive in certain transformations.
Uniqueness
2-Cyano-1,3-dihydroindene-2-carboxylic acid is unique due to the presence of both cyano and carboxylic acid groups on the indene backbone, providing a combination of reactivity and versatility that is valuable in synthetic chemistry and potential pharmaceutical applications.
Properties
IUPAC Name |
2-cyano-1,3-dihydroindene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-7-11(10(13)14)5-8-3-1-2-4-9(8)6-11/h1-4H,5-6H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZOLWVEGIZSOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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